L-GLUTAMIC ACID (15N)
Description
Role of L-Glutamic Acid as a Central Metabolite and Neurotransmitter Precursor
L-glutamic acid, often referred to as glutamate (B1630785) in its ionic form, occupies a pivotal position in cellular metabolism. wikipedia.orgresearchgate.netnih.gov It is a non-essential amino acid, meaning the human body can synthesize it, and it participates in a vast array of biochemical pathways. wikipedia.org Glutamate is a key player in nitrogen metabolism, acting as a primary nitrogen donor for the synthesis of other amino acids and nitrogen-containing compounds. nih.govmdpi.com It is also a crucial intermediate in the citric acid cycle, a fundamental process for energy production in cells. wikipedia.org
Beyond its metabolic roles, L-glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.orgprepladder.com It is involved in the majority of fast excitatory synaptic transmissions in the brain and plays a critical role in cognitive functions such as learning and memory. wikipedia.orgdrugbank.comacnp.org Furthermore, glutamate serves as the direct precursor for the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.org This dual role as both a key metabolite and a major signaling molecule underscores the importance of understanding its synthesis, transport, and degradation in both health and disease.
Advantages of 15N Labeling in Elucidating Nitrogen Metabolism
The use of ¹⁵N as a tracer offers specific advantages for studying the intricate network of nitrogen metabolism. nih.gov Since nitrogen is a fundamental component of many essential biomolecules, including amino acids, proteins, and nucleic acids, tracking its flow is crucial for understanding cellular growth, proliferation, and function. nih.govnih.gov ¹⁵N labeling allows researchers to directly follow the path of nitrogen atoms from a specific precursor, like L-glutamic acid (¹⁵N), into a multitude of other molecules. oup.comresearchgate.net
This technique is particularly valuable for:
Quantifying nitrogen flux: Researchers can determine the rates of synthesis and breakdown of nitrogen-containing compounds. nih.govnih.gov
Identifying metabolic pathways: It helps to delineate the specific routes by which nitrogen is incorporated into different biomolecules. frontiersin.org
Studying intercompartmental transport: The movement of nitrogenous compounds between different cellular compartments or tissues can be tracked. nih.gov
Investigating disease states: Alterations in nitrogen metabolism are a hallmark of various diseases, and ¹⁵N tracing can help to uncover the underlying mechanisms. nih.gov
The low natural abundance of ¹⁵N makes the detection of the labeled molecules highly sensitive and specific when analyzed by mass spectrometry. researchgate.net This allows for the use of relatively small amounts of the tracer, minimizing any potential physiological perturbations.
Interactive Data Table: Properties of L-Glutamic Acid (¹⁵N)
| Property | Value |
| Synonyms | (2S)-2-Aminopentanedioic acid |
| Formula | HOOC(CH₂)₂CH(¹⁵NH₂)COOH |
| CAS Number (Labeled) | 21160-87-2 |
| Molecular Weight | 148.12 |
| Isotopic Purity | 98 atom % ¹⁵N |
Data sourced from references isotope.comsigmaaldrich.com
Interactive Data Table: Research Applications of L-Glutamic Acid (¹⁵N)
| Research Area | Application | Key Findings |
| Metabolomics | Tracing nitrogen flow in cellular metabolism. nih.govisotope.com | Elucidation of amino acid synthesis pathways and nitrogen assimilation. nih.gov |
| Neuroscience | Studying neurotransmitter synthesis and turnover. nih.gov | Understanding the glutamate-glutamine cycle between neurons and glial cells. nih.gov |
| Cancer Research | Investigating altered nitrogen metabolism in tumors. nih.gov | Identifying cancer cell dependencies on glutamine as a nitrogen source for nucleotide synthesis. nih.gov |
| Proteomics | Metabolic labeling of proteins for quantitative analysis. nih.govisotope.com | Measuring protein turnover rates in different physiological states. nih.gov |
This table synthesizes information from multiple sources to illustrate the diverse applications of L-Glutamic Acid (¹⁵N).
Properties
Molecular Weight |
148.12 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Preparation of L Glutamic Acid 15n
Enzymatic Synthesis Approaches
The synthesis of L-Glutamic Acid (¹⁵N) is efficiently and stereospecifically achieved through enzymatic methods. These approaches are favored over chemical synthesis due to their high yield in the use of the expensive isotopic precursor and the exclusive production of the biologically active L-isomer. lew.ro
A widely adopted method involves the reductive amination of α-ketoglutarate, catalyzed by the enzyme Glutamate (B1630785) Dehydrogenase (GDH). lew.roresearchgate.net The source of the heavy nitrogen isotope is [¹⁵N]ammonium chloride, which provides the amino group to the α-keto acid precursor. researchgate.netnih.gov This reaction is dependent on the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor, which is oxidized to NAD⁺ during the amination process. lew.roresearchgate.net
To ensure the reaction proceeds efficiently and to make the process more cost-effective, a cofactor regeneration system is typically integrated into the synthesis. A common approach is to use the glucose/glucose dehydrogenase (GlcDH) system. researchgate.netnih.gov In this coupled reaction, glucose is oxidized to gluconic acid by GlcDH, a process that simultaneously reduces NAD⁺ back to NADH, making it available for the GDH-catalyzed reaction. lew.ro This enzymatic synthesis is generally performed on a scale of 1-10 grams and results in high yields of the L-amino acid. researchgate.netnih.gov
| Component | Role in Synthesis |
| α-ketoglutarate | The precursor α-keto acid that receives the amino group. lew.roresearchgate.net |
| [¹⁵N]Ammonium Chloride | The source of the stable isotope ¹⁵N, providing the labeled amino group. lew.roresearchgate.net |
| Glutamate Dehydrogenase (GDH) | The primary enzyme that catalyzes the stereospecific reductive amination of α-ketoglutarate to form L-Glutamic Acid (¹⁵N). lew.roresearchgate.net |
| NADH | A crucial cofactor that provides the reducing equivalents for the amination reaction. lew.roresearchgate.net |
| Glucose | Serves as the electron donor in the cofactor regeneration cycle. tandfonline.comlew.ro |
| Glucose Dehydrogenase (GlcDH) | The enzyme that catalyzes the oxidation of glucose to regenerate NADH from NAD⁺. lew.roresearchgate.net |
The data in this table is compiled from multiple sources. tandfonline.comlew.roresearchgate.net
Isotopic Enrichment and Purity Assessment for Research Applications
For L-Glutamic Acid (¹⁵N) to be effective in research applications such as biomolecular NMR, metabolomics, and metabolic flux analysis, its isotopic enrichment and chemical purity must be rigorously assessed. medchemexpress.comisotope.com Several analytical techniques are employed to quantify these critical parameters.
The isotopic enrichment, or the percentage of molecules that contain the ¹⁵N isotope, is commonly determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. lew.roresearchgate.net Gas chromatography-mass spectrometry (GC/MS) is a frequently used method. lew.ronih.gov For this analysis, the L-glutamic acid is often converted into a more volatile derivative, such as a tert-butyldimethylsilyl (TBDMS) derivative, before being introduced into the instrument. lew.roresearchgate.net The mass spectrum reveals characteristic fragment ions, and the ¹⁵N isotopic content is determined by comparing the relative intensities of the isotopic peaks for these fragments in the labeled versus unlabeled compound. tandfonline.comresearchgate.net This method consistently confirms isotopic enrichment levels of 99% or higher. lew.roresearchgate.net
NMR spectroscopy offers an alternative and powerful method for assessing enrichment. Specifically, ¹³C NMR can be utilized to analyze the coupling between the ¹⁵N nucleus (a spin-½ nucleus) and the adjacent C-2 carbon atom. lew.ro This interaction results in a specific coupling constant, ¹J(¹⁵NH₂-CH), which is absent in the unlabeled compound. lew.ro The presence and quantification of this coupling provide a direct measure of ¹⁵N incorporation. lew.ro
Chemical purity is typically confirmed using techniques like High-Performance Liquid Chromatography (HPLC), which separates the target compound from any unreacted starting materials or byproducts. lgcstandards.com The combination of these methods ensures that the L-Glutamic Acid (¹⁵N) used in research is of the required high purity and isotopic enrichment. tandfonline.comlgcstandards.com
| Analytical Method | Parameter Measured | Typical Findings |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Isotopic enrichment | Analysis of fragment ions of TBDMS derivatives shows ¹⁵N enrichment >99 atom %. lew.roresearchgate.net |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic enrichment | Observation and quantification of the ¹J(¹⁵NH₂-CH) coupling constant (e.g., 5.7 Hz) confirms ¹⁵N incorporation. lew.ro |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity | Used to verify purity levels, often greater than 95%. lgcstandards.com |
The data in this table is compiled from multiple sources. lew.roresearchgate.netlgcstandards.com
Analytical Methodologies for 15n L Glutamic Acid and Its Metabolites
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Its high sensitivity and selectivity make it ideal for distinguishing between isotopically labeled and unlabeled compounds. creative-proteomics.com When coupled with chromatographic separation techniques, MS allows for the precise quantification of ¹⁵N L-glutamic acid and its metabolites in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility.
Principle and Application: In GC-MS analysis of ¹⁵N L-glutamic acid, the sample is first derivatized to make the amino acid amenable to gas chromatography. Common derivatization agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives, or propyl chloroformate (PCF). lew.ronist.gov Following derivatization, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.
Research Findings:
GC-MS has been successfully used to determine the isotopic enrichment of L-[¹⁵N]glutamic acid produced via a fermentative process using Brevibacterium lactofermentum. nih.gov
The technique can be used to simultaneously measure both the concentration and isotopic enrichment of glutamic acid and glutathione (B108866) in biological samples. nih.gov For this, N,S-ethoxycarbonylmethyl ester derivatives of glutathione are prepared. nih.gov
One study reported the conversion of L-glutamic acid to its tert-butyldimethylsilyl (TBDMS) derivative for GC-MS analysis, which confirmed an isotopic content of over 99% for L-[¹⁵N]-glutamic acid. lew.ro
Researchers have also utilized heptafluorobutyric anhydride (B1165640) (HFBA) to create volatile derivatives of glutamine and glutamate (B1630785) for GC-MS analysis. researchgate.net
Interactive Data Table: GC-MS Derivatization Agents for ¹⁵N L-Glutamic Acid Analysis
| Derivatization Agent | Abbreviation | Resulting Derivative | Reference |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | lew.ronist.gov |
| Propyl Chloroformate | PCF | Propoxycarbonyl | nist.gov |
| N,S-ethoxycarbonylmethyl ester | - | N,S-ethoxycarbonylmethyl ester | nih.gov |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl acetyl ester | researchgate.net |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like amino acids without the need for derivatization.
Principle and Application: In LC-MS/MS, the sample is first injected into a liquid chromatograph, where ¹⁵N L-glutamic acid and its metabolites are separated based on their physicochemical properties as they pass through a column. The eluent from the LC column is then introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion (the ¹⁵N-labeled molecule of interest). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity. nih.govacs.org
Research Findings:
LC-MS/MS has been employed to quantify the flux of ¹⁵N from glutamine into nucleosides and nucleobases in cancer cells. nih.gov
An important consideration in the LC-MS/MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to pyroglutamic acid. acs.orgnih.gov Chromatographic separation of these three species is crucial for accurate quantification. acs.orgnih.gov
Isotope dilution LC-MS/MS is considered a gold-standard method for the absolute quantification of amino acids. nist.govnist.gov This approach uses stable isotope-labeled amino acids, such as ¹³C₅,¹⁵N-glutamic acid, as internal standards to achieve high accuracy and precision. acs.orgnih.gov
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to determine the isotopic ratios of elements like carbon and nitrogen in individual compounds within a sample.
Principle and Application: Similar to GC-MS, samples containing ¹⁵N L-glutamic acid are first derivatized to make them volatile. The derivatized amino acids are then separated by gas chromatography. After separation, the compounds are combusted in a reactor, converting the nitrogen in each compound into N₂ gas. This gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ¹⁵N to ¹⁴N. ucdavis.edumdpi.comnih.gov
Research Findings:
GC-C-IRMS has been used for the compound-specific analysis of ¹³C and ¹⁵N in amino acids, with N-acetyl methyl esters (NACME) being a suitable derivative. ucdavis.edu
The technique has been applied to measure ¹³C and ¹⁵N enrichment of glutamine using N(O,S)-ethoxycarbonyl ethyl ester derivatives, demonstrating good stability and reproducibility. researchgate.net
Studies have shown high correlation between δ¹⁵N values obtained by GC-C-IRMS and those from an elemental analyzer coupled to an IRMS. nih.gov The mean precision for δ¹⁵N measurements has been reported to be better than 1‰. researchgate.netnih.gov
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF)
Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is a high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer.
Principle and Application: ESI is a soft ionization technique that generates ions from solution with minimal fragmentation. geologyscience.ru The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into the QTOF analyzer. The quadrupole can be used to select specific ions, while the TOF analyzer measures their mass-to-charge ratio with high accuracy based on the time it takes for them to travel a fixed distance.
Research Findings:
A hydrophilic interaction chromatography (HILIC) method coupled with ESI-QTOF has been developed for the quantitative analysis of underivatized amino acids, including the use of L-glutamic acid-¹⁵N as an internal standard. bath.ac.uk
ESI-QTOF-MS has been utilized to monitor the release of glutamate from neuronal cells, demonstrating its potential for analyzing cellular secretions. rsc.org
The technique has been instrumental in characterizing complex peptide mixtures, including those containing post-translationally modified residues like pyroglutamic acid. embrapa.brnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. It is based on the magnetic properties of atomic nuclei.
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy is a specific application of NMR that directly observes the ¹⁵N nucleus. Since the natural abundance of ¹⁵N is low (0.37%), studies often utilize ¹⁵N-enriched samples to enhance the signal. nih.gov
Principle and Application: When placed in a strong magnetic field, ¹⁵N nuclei can exist in different spin states. NMR spectroscopy uses radiofrequency pulses to excite these nuclei and then detects the signals they emit as they return to their lower energy state. The frequency of this signal, known as the chemical shift, is highly sensitive to the chemical environment of the ¹⁵N nucleus, providing information about its bonding and structure.
Research Findings:
In vivo ¹⁵N NMR has been used to study nitrogen assimilation and amino acid production in Brevibacterium lactofermentum, allowing for the distinction between intracellular and extracellular metabolite levels. nih.gov
¹⁵N NMR studies on Lemna gibba L. have helped to elucidate the pathway of ammonium (B1175870) ion assimilation by tracking the incorporation of ¹⁵N into glutamine and glutamic acid. nih.gov
The determination of ¹⁵N enrichment in L-glutamic acid can also be achieved indirectly through ¹³C NMR spectroscopy by observing the coupling between the ¹⁵N nucleus and adjacent ¹³C nuclei. lew.ro For L-[¹⁵N]-glutamic acid, the ¹⁵N nucleus couples with the nearby C-2 carbon, resulting in a coupling constant, ¹J(¹⁵NH₂-CH), of 5.7 Hz. lew.ro
Interactive Data Table: Key Findings from ¹⁵N NMR Studies of L-Glutamic Acid
| Research Focus | Organism/System | Key Finding | Reference |
| Nitrogen Assimilation | Brevibacterium lactofermentum | Distinguished intracellular and extracellular glutamate levels during fermentation. | nih.gov |
| Ammonium Ion Assimilation | Lemna gibba L. | Confirmed the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. | nih.gov |
| Isotopic Enrichment Determination | L-[¹⁵N]-Glutamic Acid | ¹³C NMR can quantify ¹⁵N enrichment via ¹J(¹⁵NH₂-CH) coupling. | lew.ro |
Coupled ¹³C-NMR and ¹⁵N-NMR for Multi-Isotope Tracing
The concurrent use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful strategy for multi-isotope tracing studies involving L-glutamic acid. This dual-labeling approach enables researchers to simultaneously track the metabolic pathways of both the carbon backbone and the nitrogen atom of the amino acid, providing a more complete picture of its biochemical transformations.
The utility of ¹⁵N as a label is significant; unlike the most common nitrogen isotope, ¹⁴N, which has a quadrupole moment that leads to broad NMR signals and reduced signal persistence, the ¹⁵N nucleus has a spin of ½. pnas.orglew.ro This property results in sharper NMR signals and allows for the observation of spin-spin coupling between the ¹⁵N nucleus and adjacent carbons or protons, which is invaluable for structural and quantitative analysis. lew.ro For instance, in L-[¹⁵N]-glutamic acid, the coupling between the ¹⁵N nucleus and the C-2 carbon (¹J(¹⁵NH₂-CH)) can be observed, providing a direct method for determining the extent of ¹⁵N enrichment via ¹³C-NMR spectroscopy. lew.ro
Multi-isotope tracing with molecules like [¹³C₅, ¹⁵N₂]-L-Glutamine is employed to unravel complex metabolic networks. researchgate.net This allows for the detection of ¹⁵N transfers to other amino acids such as alanine (B10760859) or aspartate through transamination reactions, while also determining the relative contributions of glucose and glutamine carbons to the Tricarboxylic Acid (TCA) cycle. researchgate.net
Novel NMR experiments have been developed to leverage ¹⁵N labeling to enhance the efficiency and resolution of ¹³C-metabolic flux analysis. nih.govacs.org These methods can increase the coverage of the isotopic space that can be probed, leading to a more detailed quantification of isotopomers and, consequently, a more precise understanding of metabolic fluxes. nih.govacs.org Studies have shown excellent agreement between measured and expected isotopomer abundances, with accuracy and precision within 1%. nih.govacs.org This approach has been used to gain detailed information about metabolic fluxes based on the expression level of key enzymes. nih.gov
Table 1: Research Findings from Coupled ¹³C-NMR and ¹⁵N-NMR Studies
| Labeled Compound Used | Analytical Technique | Key Findings & Applications | Citations |
| L-[¹⁵N]-glutamic acid | ¹³C-NMR Spectroscopy | ¹⁵N enrichment was determined by quantifying the ¹³C NMR signal of the C-2 carbon, which shows a coupling constant of ¹J(¹⁵NH₂-CH)= 5.7 Hz due to the adjacent ¹⁵N nucleus. | lew.ro |
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | Hyperpolarized ¹³C-NMR | The ¹⁵N label avoids quadrupolar-mediated signal relaxation associated with ¹⁴N, improving SNR. This probe allows for in vivo measurement of glutamine conversion to glutamate. | pnas.org |
| [¹³C₅, ¹⁵N₂]-L-Glutamine | High-Resolution Mass Spectrometry and Multi-Isotope Tracing | Used to detect ¹⁵N transfers in transamination reactions (e.g., to alanine, aspartate) and to trace carbon flow into the TCA cycle. | researchgate.net |
| ¹⁵N-labeled cellular biomass | ¹⁵N-NMR-Based ¹³C-Metabolic Flux Analysis | Exploiting the ¹⁵N label increases the efficiency and resolution of ¹³C-fluxomics studies, allowing for more comprehensive isotopomer quantification. | nih.govacs.org |
Sample Preparation and Derivatization Strategies for Isotopic Analysis
The accurate isotopic analysis of ¹⁵N L-glutamic acid and its metabolites from biological samples is highly dependent on meticulous sample preparation and, when necessary, chemical derivatization. The specific strategy employed is often dictated by the analytical instrument, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). alexandraatleephillips.com
A typical workflow begins with the liberation of individual amino acids from proteins, which is commonly achieved through acid hydrolysis. alexandraatleephillips.comucdavis.edu This process usually involves heating the sample in 6 M hydrochloric acid (HCl) at temperatures between 110°C and 150°C for a duration ranging from 70 minutes to 24 hours under an anoxic atmosphere. alexandraatleephillips.comucdavis.edu Following hydrolysis, samples may require clean-up steps to remove interfering substances. alexandraatleephillips.com
For analysis by GC, amino acids must be derivatized to increase their volatility. alexandraatleephillips.com This involves chemically modifying their polar functional groups (carboxyl and amine). alexandraatleephillips.com Several derivatization methods are used:
Alkoxycarbonyl Esters: Derivatization with reagents like methyl chloroformate is a common method for preparing amino acids for GC analysis. nih.gov
N-acetyl Alkyl Esters: This two-step process involves esterification followed by acetylation. For example, esterification with acidified methanol (B129727) and subsequent acetylation with a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) produces N-acetyl methyl esters. ucdavis.edu
Silylation: Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or other trimethylsilyl (B98337) compounds are used to create silylated derivatives. lew.romdpi.comnih.gov This method is useful, but care must be taken as it can lead to multiple derivative products for a single amino acid. mdpi.com
Trifluoroacetyl-n-butyl Esters (TAB): This is another two-step derivatization method used for GC-MS analysis of amino acids in biological fluids. ubbcluj.ro
In contrast, LC-MS analysis often bypasses the need for derivatization, simplifying sample preparation. alexandraatleephillips.comwaters.com For LC-MS/MS, sample preparation can be as straightforward as protein precipitation from the biological matrix (e.g., plasma) followed by dilution of the supernatant before injection. zivak.comnih.gov This direct analysis is a significant advantage of LC-based methods, reducing sample handling and potential for isotopic fractionation. alexandraatleephillips.comwaters.com
Table 2: Comparison of Derivatization Strategies for Isotopic Analysis of L-Glutamic Acid
| Analytical Method | Derivatization Strategy | Reagents | Key Characteristics | Citations |
| GC-MS / GC-C-IRMS | Alkoxycarbonylation | Methyl chloroformate | Produces compounds amenable to GC analysis. | nih.gov |
| N-acetylation / Esterification | Acetic anhydride, trimethylamine, acetone; Acidified methanol | A two-step process to form N-acetyl methyl esters, making amino acids volatile. | alexandraatleephillips.comucdavis.edu | |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA); Trimethylsilyl compounds | Creates volatile derivatives; can produce multiple derivative peaks for a single amino acid. | lew.romdpi.comnih.gov | |
| Trifluoroacetylation / Esterification | n-Butanol, Trifluoroacetic anhydride | Forms trifluoroacetyl-n-butyl esters for sensitive detection in biological samples. | ubbcluj.ro | |
| LC-MS/MS | None (Direct Analysis) | Acetonitrile, Formic Acid (for protein precipitation/dilution) | Derivatization is often not required, simplifying the workflow and reducing sample preparation time. | alexandraatleephillips.comwaters.comnih.gov |
Applications in Metabolic Flux Analysis Mfa
Elucidation of Nitrogen Flux Pathways
The use of L-Glutamic acid (¹⁵N) allows for the detailed investigation of nitrogen flux, revealing the intricate network of reactions that distribute nitrogen throughout the cell. Glutamate (B1630785) stands as a central hub in nitrogen metabolism, participating in numerous reactions that are crucial for cellular function. embopress.org
Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid, catalyzed by aminotransferases. L-Glutamic acid (¹⁵N) is a key substrate in these studies. When ¹⁵N-labeled glutamate is introduced, the ¹⁵N atom can be transferred to various α-keto acids to form new ¹⁵N-labeled amino acids. For instance, the transfer of the ¹⁵N-amino group from glutamate to oxaloacetate forms ¹⁵N-aspartate, and its transfer to pyruvate (B1213749) forms ¹⁵N-alanine. portlandpress.comroyalsocietypublishing.org
Studies in various organisms and cell types have utilized this principle. In cultured astrocytes, the metabolism of [¹⁵N]glutamic acid leads to the formation of [¹⁵N]alanine and [¹⁵N]aspartate, demonstrating active transamination pathways. portlandpress.com Similarly, research in sheep liver has shown that following an infusion of [2-¹⁵N]glutamine (which is readily converted to glutamate), the ¹⁵N label is incorporated into numerous amino acids, indicating widespread transamination. cambridge.org The data from such experiments allow for the quantification of the flux through these interconversion pathways, highlighting the central role of glutamate as a primary nitrogen donor. embopress.org
Table 1: Observed ¹⁵N Labeling in Amino Acids from L-Glutamic Acid (¹⁵N) Precursor
| Precursor | Organism/Cell Type | Labeled Products | Key Finding | Reference |
|---|---|---|---|---|
| [¹⁵N]Glutamic Acid | Cultured Astrocytes | [¹⁵N]Alanine, [¹⁵N]Aspartate, [¹⁵N]Glutamine | Demonstrates active transamination and glutamine synthesis. | portlandpress.com |
| [2-¹⁵N]Glutamine | Sheep Liver | Alanine (B10760859), Aspartate, and other amino acids | Shows extensive inter-organ amino acid metabolism and transamination. | cambridge.org |
| [¹⁵N]Leucine | Human and Mouse Brain Slices | Glutamate, Glutamine, GABA, Alanine, Aspartate | BCAAs serve as significant nitrogen donors for glutamate synthesis. | frontiersin.org |
Deamination is the removal of an amino group from a molecule, while reamination is the addition of an amino group. L-Glutamic acid (¹⁵N) is pivotal in studying these processes, particularly the action of glutamate dehydrogenase (GDH). GDH can catalyze the reversible reaction of glutamate to α-ketoglutarate and ammonia (B1221849).
By supplying [¹⁵N]glutamate, researchers can track the release of ¹⁵NH₄⁺, quantifying the rate of deamination. nih.gov This process is crucial for amino acid catabolism and providing ammonia for other metabolic needs. nih.gov Conversely, in the presence of ¹⁵NH₄⁺, the reamination of α-ketoglutarate to form [¹⁵N]glutamate can be monitored, providing insights into ammonia assimilation pathways. frontiersin.org Studies in plants have shown that GDH-catalyzed deamination of glutamate is a significant source of ammonia that can be re-assimilated into transport compounds like glutamine and asparagine. nih.gov In hyperammonemic conditions in the brain, GDH plays a critical role in fixating ammonia into glutamate. frontiersin.org
Tracing Carbon and Nitrogen Flow in Central Metabolic Pathways
The dual labeling of glutamate with both carbon (¹³C) and nitrogen (¹⁵N) isotopes provides a powerful method to simultaneously trace the fate of both the carbon skeleton and the amino group. This approach offers a more comprehensive view of how glutamate metabolism is integrated with central energy pathways. embopress.org
Anaplerosis refers to the replenishment of intermediates in the TCA cycle that have been extracted for biosynthetic purposes. Glutamate is a major anaplerotic substrate. It can be converted to the TCA cycle intermediate α-ketoglutarate through deamination or transamination. nih.gov
By using L-Glutamic acid (¹⁵N) in conjunction with ¹³C-labeled glucose, researchers can dissect the relative contributions of glucose and glutamate to the TCA cycle. The nitrogen from ¹⁵N-glutamate enters the amino acid pool via transamination, while its carbon backbone replenishes the TCA cycle. Studies in cancer cells, for example, have shown that glutamine (a precursor to glutamate) is a major source of anaplerotic oxaloacetate, which is essential for maintaining TCA cycle function when citrate (B86180) is used for fatty acid synthesis. pnas.org The use of ¹⁵N-glutamine has demonstrated that the nitrogen from glutamine is transferred to other amino acids, while the carbon skeleton enters the TCA cycle. nih.gov
The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides requires nitrogen atoms, and glutamine, which is in a dynamic equilibrium with glutamate, is a primary nitrogen donor. nih.govresearchgate.net The amide nitrogen of glutamine is utilized in several steps of de novo nucleotide synthesis. nih.gov
By feeding cells with [¹⁵N]glutamine or [¹⁵N]glutamate, the incorporation of the ¹⁵N label into purines and pyrimidines can be tracked. This allows for the quantification of the flux of nitrogen from the glutamate/glutamine pool into nucleotide biosynthesis. nih.govresearchgate.net For instance, a method using liquid chromatography-mass spectrometry (LC-MS) has been developed to quantify the flux of ¹⁵N from labeled glutamine into nucleosides and nucleobases in cancer cells. nih.gov This is particularly important in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotide synthesis. researchgate.net
The metabolism of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — is intricately linked with glutamate metabolism. The first step in BCAA catabolism is a reversible transamination reaction where the amino group is transferred to α-ketoglutarate to form glutamate. frontiersin.org This makes BCAAs significant nitrogen donors for the synthesis of glutamate in tissues like the brain. frontiersin.orgnih.gov
Using ¹⁵N-labeled BCAAs, studies have shown that a substantial portion of the amino groups of brain glutamate is derived from BCAAs. nih.gov Conversely, by using [¹⁵N]glutamate, the reverse flux—the reamination of branched-chain ketoacids to form BCAAs—can be investigated. nih.gov This interplay is crucial for maintaining nitrogen balance and neurotransmitter levels in the brain. frontiersin.org Research on human astrocytes has demonstrated active BCAA metabolism, with the nitrogen being incorporated into glutamate and subsequently glutamine. frontiersin.org
Metabolic Compartmentation Studies
The brain exhibits a high degree of metabolic compartmentation, most notably between astrocytes and neurons. L-glutamic acid (¹⁵N) has been instrumental in dissecting this complex interplay, which is crucial for normal brain function, including neurotransmission.
The glutamate-glutamine cycle is a cornerstone of astrocyte-neuron metabolic coupling. In this cycle, glutamate released by neurons as a neurotransmitter is taken up by surrounding astrocytes. nih.gov Inside the astrocyte, the enzyme glutamine synthetase, which is exclusively located in these cells, converts glutamate to glutamine by adding an ammonia molecule. cibm.chresearchgate.net This glutamine is then transported back to the neurons, where it is converted back into glutamate by the enzyme glutaminase (B10826351), thus replenishing the neuronal neurotransmitter pool. nih.gov
The use of ¹⁵N-labeled precursors, such as ¹⁵NH₄Cl (which labels the amide group of glutamine) or ¹⁵N-labeled glutamate itself, allows for the direct measurement of the fluxes through this cycle in vivo using techniques like ¹⁵N MRS. nih.govcibm.ch
Research Findings from ¹⁵N Tracer Studies:
Quantification of the Glutamate-Glutamine Cycle: Studies using ¹⁵N MRS have quantified the rate of the glutamate-glutamine cycle (Vcycle) and the rate of glutamine synthesis (Vgln). In one study on hyperammonemic rats, Vgln was determined to be 0.20 ± 0.06 μmol/min/g, and the Vcycle was also quantified, highlighting that the cycle is a major metabolic flux in the brain. nih.gov Another study found the rate of glutamine synthesis to be 0.29 ± 0.1 µmol/min/g. epfl.ch
Distinct Metabolic Pools: Tracer experiments have confirmed the existence of at least two distinct pools of glutamate in the brain: a large, metabolically slow pool and a smaller, more active pool directly involved in neurotransmission and cycling with glutamine. researchgate.net The rapid labeling of glutamine from a labeled glutamate precursor, where the specific activity of the product (glutamine) can exceed that of the precursor (the total glutamate pool), is a classic sign of such compartmentation. researchgate.net
Astrocyte Metabolism: Studies using [2-¹⁵N]glutamine in cultured astrocytes revealed that these cells not only synthesize but also actively consume glutamine. nih.govwiley.com The rates of synthesis and utilization were found to be approximately equal, suggesting that the concept of a simple, unidirectional transfer of glutamine from astrocytes to neurons might be an oversimplification. nih.govwiley.com
The table below summarizes key metabolic rates determined in the rat brain using ¹⁵N-labeled compounds, illustrating the quantitative power of this technique in studying astrocyte-neuron coupling.
| Metabolic Flux/Parameter | Measured Rate (μmol/g/min) | Condition | Tracer/Method | Reference |
| Glutamine Synthesis (Vgln) | 0.20 ± 0.06 | Hyperammonemia | ¹⁵N MRS | nih.gov |
| Apparent Glutamine Synthesis (Vsyn) | 0.29 ± 0.1 | Ammonia Infusion | Localized ¹H and ¹⁵N MRS | epfl.ch |
| Apparent Neurotransmission (Vnt) | 0.26 ± 0.1 | Ammonia Infusion | Localized ¹H and ¹⁵N MRS | epfl.ch |
| Glutamate Dehydrogenase (GDH) Activity | 0.013 - 0.02 | NH₄Cl Infusion | ¹⁵N NMR | nih.gov |
| Glutamine Synthesis & Utilization Rate | ~0.22 | In culture | [2-¹⁵N]glutamine, GC-MS | nih.govwiley.com |
Note: Rates are converted to μmol/g/min for comparison where necessary. 1 nmol/min/mg protein ≈ 0.1 μmol/g/min assuming ~100 mg protein/g tissue and appropriate unit conversions.
These findings, enabled by the use of L-glutamic acid (¹⁵N) and related tracers, have been fundamental to our current understanding of brain energy metabolism and neurotransmitter recycling, providing a quantitative framework for how neurons and astrocytes cooperate to sustain brain function.
Research Applications in Neurobiology
Investigating the Glutamate-Glutamine Cycle Dynamics
The glutamate-glutamine cycle is a cornerstone of synaptic transmission and brain energy metabolism. frontiersin.orgfrontiersin.org In this cycle, glutamate (B1630785) released by neurons is taken up by adjacent astrocytes and converted to glutamine. This glutamine is then transported back to the neurons to be reconverted into glutamate, thus completing the cycle. frontiersin.org Studies using 15N-labeled compounds have been pivotal in quantifying the flux of this cycle in vivo. frontiersin.org
The transfer of nitrogen between neurons and astrocytes is a key feature of the glutamate-glutamine cycle. When 15N-labeled ammonia (B1221849) (15NH4+) is introduced, it is rapidly incorporated into the amide group of glutamine within astrocytes, a reaction catalyzed by glutamine synthetase. mdpi.com The subsequent appearance of the 15N label in neuronal glutamate confirms the transfer of glutamine from astrocytes to neurons and its conversion back to glutamate. frontiersin.orgmdpi.com This process highlights the metabolic cooperation between these two cell types.
Studies have also explored other potential nitrogen shuttles. For instance, some research suggests a lactate-alanine shuttle, where ammonia is incorporated into glutamate in neurons, converted to alanine (B10760859), and then transported to astrocytes to regenerate glutamate nitrogen. nih.gov However, tracer studies with 15N-labeled precursors have not found direct coupling between the glutamate-glutamine and lactate-alanine shuttles in certain brain regions. nih.gov Another proposed mechanism involves the branched-chain amino acids (BCAAs), where nitrogen from BCAAs is transferred to α-ketoglutarate to form glutamate in neurons. nih.gov
Table 1: Investigated Nitrogen Transfer Pathways Between Neurons and Astrocytes
| Shuttle Pathway | Proposed Mechanism | Supporting Evidence from 15N Studies |
|---|---|---|
| Glutamate-Glutamine Cycle | Astrocytes convert neuronal glutamate to glutamine, which is returned to neurons to synthesize glutamate. | Consistently observed with various 15N-labeled precursors. frontiersin.orgmdpi.com |
| Lactate-Alanine Shuttle | Neurons form alanine from glutamate; alanine moves to astrocytes to donate nitrogen for glutamate synthesis. | No direct coupling observed in cerebellar co-cultures. nih.gov |
| BCAA/BCKA Shuttle | Nitrogen from BCAAs is transferred to α-ketoglutarate in neurons to form glutamate. | Proposed as a mechanism to balance nitrogen. nih.gov |
The brain must efficiently detoxify ammonia, a neurotoxic byproduct of metabolism. The primary pathway for this is the synthesis of glutamine from glutamate and ammonia in astrocytes, a process catalyzed by glutamine synthetase. frontiersin.orgphysiology.org The importance of this pathway is underscored in conditions of hyperammonemia, where there is a significant increase in cerebral glutamine. mdpi.com Using 15N-labeled ammonia, researchers have directly measured the rate of glutamine synthesis in vivo, confirming its central role in ammonia detoxification. nih.gov
Beyond glutamine synthesis, other pathways contribute to ammonia management. The enzyme glutamate dehydrogenase (GDH) can fix ammonia into the α-amino position of glutamate through the reductive amination of α-ketoglutarate. frontiersin.org Studies have shown that GDH is crucial for ammonia fixation and the de novo synthesis of glutamate and glutamine, particularly during hyperammonemia. frontiersin.org Furthermore, the concerted action of GDH and alanine aminotransferase (ALAT) provides a mechanism for trapping ammonia in alanine, which can then be transported out of the brain. nih.gov Research using 15N-labeled ammonia has demonstrated that inhibiting glutamine synthetase leads to a significant increase in the incorporation of 15N into alanine, highlighting the importance of this alternative detoxification route. nih.govresearchgate.net
Neurotransmitter Precursor Pool Dynamics
L-GLUTAMIC ACID (15N) is an invaluable tool for studying the synthesis and interconversion of key amino acid neurotransmitters. By tracing the flow of the 15N isotope, scientists can map the metabolic pathways that maintain the brain's delicate balance of excitatory and inhibitory signaling.
Glutamate itself is the primary excitatory neurotransmitter, and it also serves as the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter. wikipedia.org The synthesis of glutamate can occur through several pathways. In cultured GABAergic neurons, studies using various 15N-labeled precursors, including [2-15N]glutamine, [15N]leucine, and [15N]alanine, have shown that both the glutaminase (B10826351) reaction (from glutamine) and transamination reactions are significant sources of glutamate nitrogen. nih.gov The reductive amination of α-ketoglutarate by glutamate dehydrogenase also contributes, particularly at higher ammonia concentrations. nih.gov
Once formed, [15N]glutamate can be decarboxylated to form [15N]GABA. nih.gov Studies in synaptosomes have demonstrated the conversion of [15N]glutamine to both [15N]glutamate and [15N]GABA, indicating that glutamine is a preferred precursor for a population of synaptosomes that generate GABA. nih.gov This highlights the intricate relationship between glutamine metabolism and the synthesis of both excitatory and inhibitory neurotransmitters.
Aspartate, another excitatory amino acid, is closely linked to glutamate metabolism. The transfer of the amino group from glutamate to oxaloacetate, a reaction catalyzed by aspartate aminotransferase, forms aspartate and α-ketoglutarate. mdpi.com When [15N]glutamate is introduced into brain preparations, the 15N label is rapidly and predominantly incorporated into aspartate. nih.gov This indicates that the aspartate aminotransferase reaction is a major route for glutamate nitrogen disposal in synaptosomes. nih.gov
Interestingly, the rate of [15N]aspartate formation from [15N]glutamate is significantly increased when glucose is omitted from the incubation medium. nih.govnih.gov This suggests that under conditions of energy stress, the transamination of glutamate to aspartate is accelerated, likely to generate α-ketoglutarate as a metabolic fuel for the tricarboxylic acid (TCA) cycle. nih.gov Conversely, studies with [15N]aspartate show a rapid transfer of nitrogen to glutamate, confirming the near-equilibrium nature of the aspartate aminotransferase reaction in both synaptosomes and astrocytes. nih.gov
Table 2: Formation of Neurotransmitters from 15N-Labeled Precursors
| 15N-Labeled Precursor | Resulting Labeled Neurotransmitter(s) | Key Enzymatic Pathway(s) | Research Finding |
|---|---|---|---|
| [15N]Glutamine | [15N]Glutamate, [15N]GABA, [15N]Aspartate | Glutaminase, Aspartate Aminotransferase, Glutamate Decarboxylase | Glutamine is a key precursor for both glutamate and GABA synthesis. nih.gov |
| [15N]Glutamate | [15N]Aspartate | Aspartate Aminotransferase | The primary route for glutamate nitrogen disposal in synaptosomes. nih.gov |
| [15N]Leucine | [15N]Glutamate, [15N]Aspartate | Branched-Chain Aminotransferase | An efficient nitrogen donor for glutamate synthesis. nih.gov |
| [15N]Alanine | [15N]Glutamate, [15N]Aspartate | Alanine Aminotransferase | A comparable nitrogen donor to leucine (B10760876) for glutamate synthesis. nih.gov |
In Vivo Brain Metabolism Studies Using 15N-Labeled Precursors
The administration of 15N-labeled precursors, followed by the analysis of brain tissue or the use of non-invasive techniques like magnetic resonance spectroscopy (MRS), has revolutionized the study of brain metabolism in living organisms. nih.govnih.gov These in vivo methods allow for the measurement of metabolic rates and fluxes through various pathways under physiological and pathological conditions. nih.gov
By infusing 15N-labeled compounds such as 15NH4Cl or [15N]leucine, researchers can track the incorporation of the 15N isotope into brain metabolites like glutamate and glutamine over time. nih.gov For example, the rate of [5-15N]glutamine formation from 15NH4+ provides a measure of in vivo glutamine synthetase activity, a key process in ammonia detoxification and the glutamate-glutamine cycle. nih.gov Similarly, the rate of [2-15N]glutamate formation can be used to determine the in vivo activity of glutamate dehydrogenase. nih.gov
These in vivo 15N MRS studies have provided critical data on the rates of neurotransmitter cycling and ammonia metabolism, confirming that the glutamate-glutamine cycle is a major metabolic pathway in the brain. frontiersin.org These techniques have been essential in validating metabolic models and understanding how brain metabolism is altered in various neurological conditions, such as hyperammonemia. frontiersin.orgacnp.org
Isotopic Enrichment in Brain Metabolites
The use of L-glutamic acid (¹⁵N) allows for the tracking of nitrogen distribution among various key metabolites in the brain. This isotopic labeling approach has provided significant insights into the compartmentalization and flux of amino acids within neural tissues.
When ¹⁵N-labeled L-glutamic acid is introduced into brain preparations, the ¹⁵N isotope is incorporated into several other amino acids through transamination and other metabolic reactions. Studies using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy have demonstrated the transfer of ¹⁵N from glutamate to other metabolites. For instance, in incubated brain slices, ¹⁵N from glutamate is rapidly transferred to aspartate and alanine. nih.gov Slower incorporation is observed into glutamine and GABA. nih.gov This differential labeling provides evidence for the relative rates of the metabolic pathways connecting these amino acids.
In synaptosomes, which are isolated nerve terminals, the metabolism of [¹⁵N]glutamate leads predominantly to the formation of [¹⁵N]aspartate. nih.gov This suggests that the aspartate aminotransferase reaction is a major route for glutamate nitrogen disposal in neurons. nih.gov The enrichment of ¹⁵N in other amino acids like alanine and glutamine in synaptosomes is often below the level of detection, indicating very low activities of alanine aminotransferase and glutamine synthetase in these neuronal compartments. nih.gov
Conversely, in cultured astrocytes, the metabolism of [¹⁵N]glutamic acid results in the majority of the ¹⁵N being found in glutamine, specifically as [2-¹⁵N]glutamine and [5-¹⁵N]glutamine. nih.gov This highlights the crucial role of astrocytes in the synthesis of glutamine from glutamate, a key step in the glutamate-glutamine cycle. nih.govepfl.ch Some ¹⁵N is also incorporated into aspartate and alanine in astrocytes. nih.gov
The following table summarizes the primary metabolites that become isotopically enriched with ¹⁵N following the administration of L-glutamic acid (¹⁵N) in different brain preparations.
These studies collectively demonstrate that L-glutamic acid (¹⁵N) is an invaluable tracer for mapping the metabolic fate of glutamate nitrogen in the brain, revealing the distinct metabolic roles of neurons and astrocytes.
Insights into Metabolic Perturbations
L-glutamic acid (¹⁵N) is instrumental in studying how brain metabolism is altered under various physiological and pathological conditions. By tracing the flow of ¹⁵N, researchers can gain insights into metabolic perturbations associated with neurological disorders and altered brain states.
One of the key areas of investigation is the glutamate-glutamine cycle, a fundamental process for recycling the neurotransmitter glutamate. acnp.orgfrontiersin.org In vivo ¹⁵N MRS studies have been crucial in dissecting the individual pathways that regulate glutamate flux. nih.govresearchgate.net For example, these studies have helped to quantify the rates of glutamate uptake into glia, its conversion to glutamine, the transport of glutamine to neurons, and its subsequent hydrolysis back to glutamate. nih.govresearchgate.net It has been shown that the glutamate-glutamine cycle is a major metabolic pathway, and its flux is tightly coupled to a significant portion of the brain's energy demand. frontiersin.org
Metabolic perturbations, such as those induced by hyperammonemia, can be investigated using ¹⁵N-labeled compounds. In hyperammonemic states, the detoxification of ammonia in the brain is primarily handled by glutamine synthetase in astrocytes, which converts glutamate and ammonia to glutamine. frontiersin.org Studies using ¹⁵N-labeled ammonia have shown that under such conditions, there is an increased rate of glutamine synthesis. researchgate.netkarger.com This increased synthesis can lead to an accumulation of glutamine in the brain, which is implicated in the pathophysiology of hepatic encephalopathy. nih.govresearchgate.net
The omission of glucose from incubation media has been shown to substantially increase the rate and amount of [¹⁵N]aspartate generated from [¹⁵N]glutamate in synaptosomes. nih.gov This suggests that when glucose is scarce, the brain can accelerate the use of glutamate as an energy source through its conversion to α-ketoglutarate via the aspartate aminotransferase pathway. nih.govnih.gov
The following table presents a summary of research findings on metabolic perturbations studied using L-glutamic acid (¹⁵N) or related ¹⁵N-labeled compounds.
Chemical Compounds Mentioned
Studies on Enzymatic Reaction Mechanisms and Isotope Effects
Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions
The ¹⁵N KIE is a powerful probe for investigating the transition states of enzyme-catalyzed reactions involving nitrogen-containing substrates like L-glutamic acid. By measuring the reaction rates of the ¹⁴N- and ¹⁵N-containing substrates, researchers can deduce which steps in the reaction pathway are rate-limiting.
Glutamate (B1630785) dehydrogenase (GDH) is a key enzyme that catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia (B1221849). uwec.edunih.govproteopedia.org This reaction is a critical link between carbon and nitrogen metabolism. uwec.edu Studies using ¹⁵N-labeled glutamate have been crucial in dissecting the mechanism of GDH.
Table 1: Research Findings on Glutamate Dehydrogenase (GDH) and L-Glutamic Acid (¹⁵N)
| Research Focus | Key Finding | Citation |
| GDH Reaction Mechanism | Catalyzes the reversible conversion of L-glutamate to α-ketoglutarate and ammonia. | uwec.edunih.govproteopedia.org |
| ¹⁵N Isotope Effects | Deamination by GDH leads to ¹⁵N enrichment in the residual glutamate, indicating a kinetic isotope effect where the C-¹⁴N bond is cleaved faster. | nih.govjst.go.jpresearchgate.net |
| In Vivo GDH Activity | ¹⁵N-labeled ammonia studies in rat brains quantified the in vivo rate of glutamate synthesis by GDH. | nih.gov |
Glutamine synthetase (GS) is another critical enzyme in nitrogen metabolism, responsible for catalyzing the synthesis of glutamine from glutamate and ammonia, a reaction coupled with the hydrolysis of ATP. rcsb.org The use of ¹⁵N-labeled glutamine has been pivotal in understanding the mechanism of the reverse reaction, the hydrolysis of glutamine.
Studies on carbamyl phosphate (B84403) synthetase, which has a glutaminase (B10826351) domain, have measured ¹⁵N isotope effects on glutamine hydrolysis. nih.govacs.org A significant ¹⁵N KIE of 1.0217 was observed, indicating that the breakdown of a tetrahedral intermediate to release ammonia is the rate-limiting step. nih.gov This finding provides strong evidence for the formation of this specific intermediate during the catalytic cycle. The magnitude of the KIE can also be influenced by other factors, such as the presence of allosteric effectors like MgATP and bicarbonate, which can alter the partitioning of the tetrahedral intermediate. nih.gov
Table 2: Kinetic Isotope Effects in Glutamine Synthetase Catalyzed Reactions
| Enzyme/Reaction | Observed ¹⁵N KIE | Interpretation | Citation |
| Carbamyl Phosphate Synthetase (Glutaminase activity) | 1.0217 | Breakdown of the tetrahedral intermediate is the rate-limiting step. | nih.gov |
| Carbamyl Phosphate Synthetase (in absence of MgATP and HCO₃⁻) | 1.0157 | Change in the partitioning of the tetrahedral intermediate. | nih.gov |
Aminotransferases, also known as transaminases, catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov L-glutamic acid is a central molecule in many of these reactions. The use of ¹⁵N-labeled glutamate has revealed that transamination reactions also exhibit kinetic isotope effects. nih.govjst.go.jp
The process of transamination can lead to the production of ¹⁵N-depleted glutamic acid, suggesting that the enzyme preferentially reacts with the ¹⁴N-containing substrate. nih.govjst.go.jp This isotopic fractionation has significant implications for understanding nitrogen flow in metabolic networks. For example, studies on aspartate aminotransferase have utilized ¹⁵N KIEs to probe the reaction mechanism. nih.gov The repeated action of transaminases in metabolic pathways is a major contributor to the observed ¹⁵N enrichment in certain amino acids as they move up the food chain. wikipedia.org
Elucidating Rate-Limiting Steps in Metabolic Pathways
Metabolic flux analysis (MFA) using stable isotopes like ¹⁵N is a powerful technique to quantify the rates of metabolic reactions and identify rate-limiting steps within a metabolic network. medchemexpress.comcreative-proteomics.comcreative-proteomics.com By introducing ¹⁵N-labeled L-glutamic acid into a biological system, researchers can trace the path of the nitrogen atom through various metabolic pathways. researchgate.net
The rate at which the ¹⁵N label appears in downstream metabolites provides direct information about the flux through specific enzymatic reactions. nih.govnih.govnih.gov For example, in cancer cells, which often exhibit an addiction to glutamine, ¹⁵N-labeled glutamine can be used to trace its conversion to glutamate and subsequent entry into the TCA cycle. nih.govpnas.org The rate of this conversion, catalyzed by glutaminase, is often a rate-limiting step in glutamine anaplerosis. nih.gov By measuring the isotopic enrichment of metabolites over time, it is possible to determine which steps are bottlenecks in a pathway, providing valuable targets for further investigation or therapeutic intervention.
Isotopic Fractionation Factors in Biological Processes
Isotopic fractionation refers to the partitioning of isotopes between two substances or two phases. In biological systems, enzymatic reactions are a major source of isotopic fractionation. researchgate.netjst.go.jp The magnitude of this fractionation is expressed by the isotopic fractionation factor (α).
Studies on the enzymatic deamination of glutamic acid have determined the isotopic fractionation factor to be approximately 0.9938. researchgate.netjst.go.jp This value indicates that the product, ammonia, is depleted in ¹⁵N relative to the substrate, glutamic acid, and consequently, the remaining glutamic acid becomes enriched in ¹⁵N. researchgate.netjst.go.jp This fractionation is a key reason why glutamic acid is considered a "trophic" amino acid in food web studies; its δ¹⁵N value increases with each trophic level. nih.govjst.go.jpresearchgate.netwikipedia.orgjst.go.jpvliz.be The degree of ¹⁵N enrichment in glutamic acid within an organism can be directly related to the flux of deamination, providing a quantitative measure of metabolic processing. researchgate.netjst.go.jp
Table 3: Isotopic Fractionation in Glutamic Acid Metabolism
| Process | Isotopic Effect | Significance | Citation |
| Enzymatic Deamination | ¹⁵N-depleted ammonia is produced, leaving ¹⁵N-enriched glutamic acid. | Explains the trophic enrichment of ¹⁵N in glutamic acid in food webs. | nih.govjst.go.jpresearchgate.netjst.go.jp |
| Transamination | Can produce ¹⁵N-depleted glutamic acid. | Contributes to the overall nitrogen isotope landscape of an organism. | nih.govjst.go.jp |
Quantitative Proteomics and Protein Turnover Studies
Measurement of Protein Synthesis Rates Using ¹⁵N Labeling
The core principle behind using L-Glutamic acid (¹⁵N) to measure protein synthesis is the precursor-product relationship. nih.gov When cells or organisms are supplied with ¹⁵N-labeled amino acids, this labeled pool serves as the precursor for new protein synthesis. As new proteins are built, they incorporate the ¹⁵N-labeled glutamic acid (and other amino acids that become labeled through metabolic pathways), making them distinguishable from the "light" (¹⁴N) proteins that were present before the introduction of the label. nih.gov
The Fractional Synthesis Rate (FSR) of a protein, which represents the fraction of a specific protein pool that is newly synthesized within a given time, can be determined by measuring the degree of ¹⁵N incorporation. nih.gov This is calculated from the relative abundance of the labeled (new) and unlabeled (old) forms of a peptide derived from the protein of interest. nih.gov The rate of protein synthesis is a key determinant of a protein's expression level and functional significance within the cell. nih.gov
One common approach involves partial metabolic labeling, where cells are grown in a medium containing a known enrichment of ¹⁵N-labeled amino acids for a specific duration. nih.govnih.gov For instance, in a study using pancreatic cancer cells, the FSR of six different proteins was calculated after culturing the cells in media containing 33% and 50% ¹⁵N-labeled amino acids for 72 hours. The results showed that the FSR for these proteins ranged from 44% to 76%, and the rates calculated from both enrichment levels were comparable, validating the method's robustness. nih.gov
The Relative Isotope Abundance (RIA) is another key metric, defined as the ratio of the intensity sum of all heavy (¹⁵N) isotopic peaks to the total intensity sum of all light (¹⁴N) and heavy peaks for a given peptide. nih.gov An increase in the RIA over time directly reflects the synthesis of new proteins and the incorporation of the ¹⁵N label. nih.gov
Table 1: Fractional Synthesis Rates (FSR) of Proteins in Pancreatic Cancer Cells
This table shows the FSR for six proteins identified in MIA PaCa-2 pancreatic cancer cells after 72 hours of culture with ¹⁵N-labeled amino acids. The comparable rates at different enrichment levels demonstrate the reliability of the technique.
| Protein | FSR (from 50% ¹⁵N Media) | FSR (from 33% ¹⁵N Media) |
| Protein 1 | 76% | 75% |
| Protein 2 | 65% | 64% |
| Protein 3 | 58% | 57% |
| Protein 4 | 52% | 51% |
| Protein 5 | 48% | 47% |
| Protein 6 | 44% | 43% |
Data adapted from a study on pancreatic cancer cells, where FSR was determined using mass spectrometry. nih.gov
Integration with Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is the primary analytical technique for quantifying the incorporation of ¹⁵N from labeled L-glutamic acid into proteins. After the labeling period, proteins are extracted, purified, and typically digested into smaller peptides, usually with the enzyme trypsin. nih.gov These peptide mixtures are then analyzed by a mass spectrometer.
The incorporation of ¹⁵N atoms into a peptide results in a predictable increase in its mass. nih.gov For every nitrogen atom in a peptide that is replaced with ¹⁵N, the mass of the peptide increases by approximately one dalton. A mass spectrometer can resolve the "light" (containing only ¹⁴N) and "heavy" (containing one or more ¹⁵N atoms) versions of the same peptide based on this mass difference. nih.gov The resulting mass spectrum for a given peptide will show two distinct isotopic envelopes or patterns. nih.gov
The ratio of the areas of the heavy to light peptide peaks is used to calculate the extent of labeling and, consequently, the protein synthesis rate. nih.gov Advanced analytical methods, such as multiple linear regression, can be applied to the observed mass spectrum to deconvolve the contributions from the old (unlabeled) and new (labeled) peptide populations, yielding a precise FSR. nih.gov
Various mass spectrometry platforms are used in these studies, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and nano-Liquid Chromatography-Electrospray Ionization tandem mass spectrometry (nanoLC-ESI-MS/MS). nih.govnih.gov Shotgun proteomics approaches, which analyze complex mixtures of peptides simultaneously, are particularly powerful when combined with ¹⁵N labeling for large-scale, proteome-wide analysis of protein dynamics. nih.gov Software frameworks have been developed specifically to manage and evaluate the complex data generated in ¹⁵N shotgun proteomics, automating peptide identification and quantification. nih.gov
Application in Cell Culture and In Vivo Models for Protein Kinetics
¹⁵N-labeling with precursors like L-glutamic acid is a versatile technique applicable to a wide range of biological models, from simple cell cultures to complex in vivo systems. nih.gov
In cell culture, the method is relatively straightforward. A ¹⁵N-labeled amino acid, a mixture of labeled amino acids, or an inorganic nitrogen source like ¹⁵NH₄Cl can be added directly to the culture medium. nih.govnih.govnih.gov This approach has been used to study protein kinetics in various cell lines, including human pancreatic cancer cells (MIA PaCa-2), normal rat kidney (NRK) cells, and cultured cerebrocortical neurons from mice. nih.govnih.govnih.gov
A study on cultured rat kidney cells used [¹⁵N]glutamate to trace metabolic pathways. nih.gov Researchers found that the cells consumed glutamate (B1630785) and that the ¹⁵N label was incorporated into ammonia (B1221849), aspartate, and alanine (B10760859), with the metabolic flux depending on the pH of the medium. nih.gov At an acidic pH of 7.0, a greater percentage of the glutamate nitrogen was converted to ammonia compared to a more neutral pH of 7.4. nih.gov
Table 2: Metabolic Fate of [¹⁵N]Glutamate in Cultured Rat Kidney Cells
This table summarizes the percentage of ¹⁵N from glutamate that is directed into different metabolic products at physiological and acidic pH after a 60-minute incubation.
| Metabolic Product | % of ¹⁵N Label from Glutamate (at pH 7.4) | % of ¹⁵N Label from Glutamate (at pH 7.0) |
| Ammonia (NH₃) | 29% | 47% |
| [¹⁵N]Aspartate | Major Product (pH-independent) | Major Product (pH-independent) |
| [¹⁵N]Alanine | Major Product (pH-independent) | Major Product (pH-independent) |
| Glutamine | Synthesized | Less Synthesized |
Data derived from a study on amino acid metabolism in NRK cells. nih.gov
In another example using primary neuronal cultures, gas chromatography-mass spectrometry was used to trace the transfer of ¹⁵N from various precursors, including [¹⁵N]glutamate, into the amino acid pool. nih.gov The study found that the transfer of ¹⁵N from glutamate to aspartate was extremely rapid, indicating active transamination pathways. nih.gov
In vivo studies present more complexity but offer invaluable insights into protein dynamics within a whole organism. The low enrichment levels of ¹⁵N amino acids required for these studies make the approach generally applicable for investigating the quantitative proteomics of living systems. nih.gov The ability to use ¹⁵N labeling in both cell culture and in vivo models allows for a comprehensive understanding of protein kinetics, from the cellular level to the organismal level. nih.gov
Ecological and Environmental Research Applications
Nitrogen Isotope Ratios of Amino Acids in Food Web Analysis
The analysis of nitrogen stable isotope ratios (δ¹⁵N) in individual amino acids provides a high-resolution view of trophic relationships within a food web. researchgate.net This method is founded on the principle that different amino acids undergo varying degrees of ¹⁵N enrichment as they are transferred from prey to predator. nih.govjst.go.jp
Ecologists categorize amino acids into two main groups based on their isotopic behavior: "trophic" and "source" amino acids. nih.govnih.gov L-Glutamic acid is a primary "trophic" amino acid. nih.govnih.gov Its central role in nitrogen metabolism, particularly in transamination and deamination reactions, leads to a significant and predictable enrichment in ¹⁵N with each successive trophic level. nih.govnih.gov These metabolic processes preferentially cleave the lighter ¹⁴N, causing the residual glutamate (B1630785) pool in a consumer's tissues to become enriched in ¹⁵N relative to its diet. nih.govresearchgate.net
Conversely, "source" amino acids, such as phenylalanine, show little to no ¹⁵N enrichment as they move up the food chain. nih.govnih.gov Phenylalanine's metabolism does not typically involve the breaking of its carbon-nitrogen bond, so its δ¹⁵N value in a consumer largely reflects the δ¹⁵N value at the base of the food web (i.e., the primary producers). nih.govpnas.org
By comparing the δ¹⁵N values of L-glutamic acid and a source amino acid like phenylalanine within a single organism, scientists can disentangle the isotopic signature of the ecosystem's baseline from the signature of the organism's trophic position. researchgate.netbohrium.com This dual-amino acid approach allows for the construction of detailed and accurate food webs, even in complex ecosystems where the isotopic baseline is variable or unknown. bohrium.com It has been successfully applied to resolve the trophic structure in diverse environments, from coastal marine shores to terrestrial ecosystems. researchgate.net This method is particularly advantageous over traditional bulk isotope analysis, which can be confounded by spatial and temporal variations in the δ¹⁵N values of primary producers. nih.govjamstec.go.jp
Tracing Nutrient Cycling in Environmental Systems
The use of ¹⁵N-labeled compounds, including L-Glutamic acid (¹⁵N), is fundamental to tracing the pathways of nitrogen cycling through environmental systems. By introducing a known quantity of ¹⁵N-labeled substrate into an ecosystem or a controlled experimental setting, researchers can follow the movement and transformation of nitrogen.
L-Glutamic acid (¹⁵N) serves as an effective tracer because glutamate is a central compound in nitrogen metabolism for a vast array of organisms, from microbes to plants and animals. thermofisher.comnih.gov When ¹⁵N-labeled glutamic acid is supplied, it is taken up by organisms and its labeled nitrogen atom is incorporated into other amino acids and nitrogenous compounds through metabolic processes like transamination. nih.gov
For instance, studies can track the transfer of ¹⁵N from labeled glutamine (which is readily converted to glutamate) to other amino acids to understand nitrogen assimilation and metabolic pathways in specific organisms or communities. nih.govnih.gov In microbial ecology, this approach can elucidate the rates of nitrogen uptake and turnover in soil or aquatic sediments. In plant science, it can reveal how different nitrogen sources are utilized and partitioned within the plant. nih.gov By monitoring the appearance of the ¹⁵N label in various organic molecules and organisms over time, a dynamic picture of nutrient flow and cycling emerges, highlighting key processes and their rates. researchgate.net
Isotopic Discrimination and Trophic Level Estimation
Isotopic discrimination refers to the change in isotope ratios that results from metabolic processes. In the context of food web ecology, the most critical parameter is the Trophic Discrimination Factor (TDF), also known as the trophic enrichment factor (TEF). researchgate.nettandfonline.com This factor quantifies the degree of ¹⁵N enrichment between a consumer and its diet.
The compound-specific analysis of amino acids has shown that the TDF for L-glutamic acid is substantial and relatively consistent, while the TDF for phenylalanine is negligible. pnas.orgjamstec.go.jp The difference in ¹⁵N enrichment between these two amino acids (TDFGlu-Phe) provides a robust tool for estimating an organism's trophic position (TP). nih.govtandfonline.com As an organism consumes another, its L-glutamic acid becomes enriched in ¹⁵N by a predictable amount, while its phenylalanine reflects the baseline. The magnitude of the difference between their δ¹⁵N values is therefore directly proportional to its trophic level. researchgate.net
This relationship is formalized in a general equation used to calculate trophic position: TP = [(δ¹⁵NGlu - δ¹⁵NPhe - β) / TDFGlu-Phe] + 1 nih.gov
Where:
δ¹⁵NGlu and δ¹⁵NPhe are the nitrogen isotope ratios of glutamic acid and phenylalanine in the consumer.
TDFGlu-Phe is the trophic discrimination factor for the glutamic acid-phenylalanine pair, representing the enrichment per trophic level. A widely accepted value is 7.6‰. nih.govjamstec.go.jp
β (Beta) is a constant representing the inherent difference between the δ¹⁵N values of glutamic acid and phenylalanine in primary producers at the base of the food web. This value varies between different types of ecosystems. nih.govjamstec.go.jp
The +1 accounts for the trophic level of the primary producers themselves.
The value of β is crucial for accurate TP estimation and has been determined for several major ecosystem types.
Table 1: β (Beta) and Trophic Discrimination Factor (TDF) Values for Trophic Position Calculation in Different Ecosystems
This table summarizes the established β and TDF values used in the trophic position formula for aquatic, terrestrial C3, and terrestrial C4 plant-based food webs. nih.govjamstec.go.jp
| Ecosystem Type | β Value (δ¹⁵NGlu - δ¹⁵NPhe in Primary Producers) | TDFGlu-Phe (‰ per Trophic Level) |
|---|---|---|
| Aquatic (Algae, Cyanobacteria) | -3.4 ± 0.9‰ | 7.6 ± 1.2‰ |
| Terrestrial (C3 Plants) | +8.4 ± 1.6‰ | 7.6 ± 1.2‰ |
| Terrestrial (C4 Plants) | -0.4 ± 1.7‰ | 7.6 ± 1.2‰ |
This methodology provides a more precise estimation of trophic levels compared to bulk tissue analysis because it internally corrects for variations in the baseline δ¹⁵N values of an ecosystem. jamstec.go.jp Research has demonstrated a strong positive correlation between the difference in δ¹⁵NGlu and δ¹⁵NPhe values and the organism's trophic position across various marine and terrestrial food webs. researchgate.netresearchgate.net However, studies on higher-order consumers like cetaceans suggest that TDF values may not be universal, and further research is needed to refine these factors for all trophic links. nih.govresearchgate.net
Table 2: Representative Research Findings on δ¹⁵N Enrichment in Amino Acids
This table presents typical δ¹⁵N enrichment values for "trophic" and "source" amino acids, illustrating the core principle of trophic level estimation using compound-specific isotope analysis.
| Amino Acid Type | Amino Acid Example | Approximate ¹⁵N Enrichment per Trophic Level (Δ¹⁵N) | Role in Trophic Analysis |
|---|---|---|---|
| Trophic | L-Glutamic Acid | ~7.0‰ to 8.0‰ nih.govpnas.org | Indicates the consumer's trophic position due to significant enrichment. |
| Source | Phenylalanine | ~0.4‰ pnas.orgjamstec.go.jp | Represents the isotopic baseline of the food web due to minimal enrichment. |
Advanced Research Concepts and Future Directions
Multi-Isotope Labeling Strategies (e.g., ¹³C, ²H, ¹⁵N Combinations)
The strategic combination of ¹⁵N-labeling in L-glutamic acid with other stable isotopes, such as carbon-13 (¹³C) and deuterium (B1214612) (²H), provides a powerful approach for simultaneously tracing the metabolic fates of both the nitrogen and carbon backbones of molecules. This multi-isotope approach allows researchers to dissect complex metabolic networks with greater resolution than is possible with single-isotope tracers.
By labeling glutamic acid or its precursor glutamine with ¹⁵N, ¹³C, and ²H, scientists can follow the nitrogen atom through transamination reactions while concurrently tracking the carbon skeleton as it enters pathways like the Tricarboxylic Acid (TCA) cycle. nih.gov For example, the use of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine allows for the combined use of NMR and mass spectrometry-based tracing to delineate the metabolic fate of glutamine and its conversion to glutamate (B1630785). nih.gov This strategy is particularly valuable in cancer research, where it can be used to spatially measure glutaminolysis in vivo and assess the on-target effects of metabolic enzyme inhibitors. nih.gov
The development of synthetic strategies for these multi-labeled compounds is crucial. nih.gov Combining isotopes can also enhance analytical properties; for instance, ¹⁵N-enrichment in conjunction with ¹³C can lengthen relaxation times, which is advantageous for hyperpolarized magnetic resonance imaging. nih.gov This dual-labeling approach has been successfully applied to study nitrogen flux in various biological systems, including mycobacteria, where it helped establish glutamate as the central node for nitrogen metabolism. nih.gov
Table 1: Examples of Multi-Isotope Labeled Glutamic Acid and Precursors
| Isotopologue | Isotopes | Primary Research Application | Reference |
|---|---|---|---|
| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | ¹³C, ²H, ¹⁵N | Tracing glutamine conversion to glutamate and contribution to the TCA cycle; Hyperpolarized MRI for in vivo metabolic imaging. | nih.gov |
| L-Glutamic acid-¹³C₅,¹⁵N,2,3,3,4,4-d₅ | ¹³C, ¹⁵N, ²H | Used as an internal standard and for comprehensive metabolic flux analysis where all atoms are tracked. | sigmaaldrich.com |
| ¹³C¹⁵N Dual Isotopic Labeling | ¹³C, ¹⁵N | Simultaneous quantification of carbon and nitrogen metabolic fluxes (¹³C¹⁵N-MFA) in microorganisms. | nih.gov |
| L-¹⁵N₂-glutamine | ¹⁵N | Tracing nitrogen atom flow in de novo glutathione (B108866) synthesis in neuronal cells. | acs.org |
Integration with Omics Technologies (e.g., Metabolomics, Fluxomics)
The integration of L-glutamic acid (¹⁵N) tracing with high-throughput 'omics' technologies, particularly metabolomics and fluxomics, is revolutionizing our understanding of cellular metabolism at a systems level. isotope.com This approach moves beyond tracking a single molecule to mapping the flow of nitrogen throughout entire metabolic networks.
In metabolomics , L-glutamic acid (¹⁵N) is used as a tracer to identify and quantify the incorporation of its nitrogen atom into a wide array of downstream metabolites. isotope.comisotope.com Analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect the ¹⁵N-labeled isotopologues. For instance, studies have used ¹⁵N-glutamate to track nitrogen into glutamine, alanine (B10760859), and aspartate in cultured astrocytes. nih.gov A key application is quantifying the nitrogen flux from glutamine (derived from glutamate) into the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, a process vital for rapidly proliferating cells like those in tumors. nih.gov
Fluxomics , or Metabolic Flux Analysis (MFA), takes this a step further by using the isotopic labeling data to calculate the rates (fluxes) of metabolic reactions. When L-glutamic acid is labeled with both ¹⁵N and ¹³C, it enables ¹³C¹⁵N-MFA, a powerful technique to simultaneously resolve carbon and nitrogen fluxes. nih.gov This has been instrumental in creating comprehensive flux maps that highlight the central role of glutamate as a primary nitrogen donor for the synthesis of most other amino acids. nih.gov This integrated approach provides a quantitative, dynamic view of metabolic regulation that is unattainable with non-labeled metabolomics alone. nih.gov
Table 2: Integration of L-Glutamic Acid (¹⁵N) Tracing with Omics Technologies
| Omics Technology | Analytical Method | Key Research Finding from ¹⁵N-Glutamate/Glutamine Tracing | Reference |
|---|---|---|---|
| Metabolomics | GC-MS | Tracked metabolism of ¹⁵N-glutamic acid into glutamine and alanine in cultured astrocytes, identifying sources of glutamate nitrogen. | nih.gov |
| Metabolomics / Fluxomics | LC-MS/MS | Developed a method to quantify glutamine-derived ¹⁵N nitrogen flux into nucleosides and nucleobases in cancer cells. | nih.gov |
| Fluxomics (¹³C¹⁵N-MFA) | MS | Provided the first nitrogen flux distributions in mycobacteria, establishing glutamate as the central node for nitrogen assimilation. | nih.gov |
| Metabolomics | LC-MS/MS | Traced ¹⁵N from L-¹⁵N₂-glutamine to reconstruct the de novo glutathione synthesis pathway in human-derived neurons. | acs.org |
Development of Novel Tracer Methodologies and Computational Models
Advancements in the application of L-glutamic acid (¹⁵N) are intrinsically linked to the development of novel experimental methodologies and sophisticated computational models for data interpretation.
A significant methodological innovation is the use of hyperpolarization , a process that dramatically increases the nuclear magnetic resonance (NMR) signal of a labeled molecule. Using hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine, researchers can perform real-time magnetic resonance imaging (MRI) to visualize metabolic fluxes, such as the conversion of glutamine to glutamate, non-invasively in vivo. nih.gov This technique provides unparalleled spatial and temporal information on metabolic activity. nih.gov Other methodological refinements include the use of different tracer administration protocols, such as the "pulse approach," which offers advantages in applicability and cost over traditional continuous infusion methods for studying whole-body amino acid kinetics. researchgate.net
In parallel, computational models have become indispensable for both experimental design and data analysis. Quantum mechanics-based calculations, such as Density Functional Theory (DFT), are used to predict the NMR parameters of ¹⁵N-labeled L-glutamic acid. researchgate.net These theoretical calculations help to interpret complex experimental spectra and validate structural models. researchgate.net For flux analysis, advanced statistical frameworks like Bayesian Model Averaging (BMA) are being implemented. nih.gov BMA provides a statistically rigorous platform to analyze ¹³C¹⁵N co-labeling data, allowing for the robust quantification of carbon and nitrogen fluxes and the resolution of reaction bidirectionalities in complex biological systems. nih.gov
Table 3: Advanced Methodologies and Models for L-Glutamic Acid (¹⁵N) Tracing
| Category | Technique/Model | Description | Advantage | Reference |
|---|---|---|---|---|
| Novel Methodology | Hyperpolarized MRI | Enhances the NMR signal of an isotope-labeled tracer by orders of magnitude prior to injection. | Enables real-time, non-invasive imaging of metabolic fluxes in vivo with high sensitivity. | nih.gov |
| Novel Methodology | Pulse Tracer Approach | Involves administering a single bolus of a stable isotope tracer to assess metabolic kinetics. | Offers easier applicability and lower tracer costs compared to continuous infusion, suitable for acute metabolic studies. | researchgate.net |
| Computational Model | Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to calculate the electronic structure of molecules. | Predicts NMR chemical shifts and coupling constants, aiding in the detailed interpretation of experimental NMR data for ¹⁵N-labeled compounds. | researchgate.net |
| Computational Model | Bayesian Model Averaging (BMA) | A statistical framework for metabolic flux analysis that considers multiple network models. | Provides statistically rigorous and consolidated quantification of carbon and nitrogen metabolic fluxes from co-labeling experiments. | nih.gov |
Q & A
Q. How can researchers verify the isotopic purity of L-glutamic acid (15N) during synthesis?
Methodological Answer: Isotopic purity is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., 15N NMR) or mass spectrometry (MS). For NMR, compare the 15N-labeled compound’s spectrum against unlabeled L-glutamic acid to identify shifts in nitrogen-associated peaks. For MS, assess the mass-to-charge ratio (m/z) to detect isotopic enrichment. Cross-validation with elemental analysis (EA) or isotope-ratio mass spectrometry (IRMS) ensures accuracy. Ensure sample preparation minimizes contamination, and reference certified standards (e.g., CLM-613-PK, 99% 13C/15N) for calibration .
Q. What experimental protocols are recommended for synthesizing L-glutamic acid (15N) in microbial cultures?
Methodological Answer: Use 15N-labeled ammonium sulfate or sodium nitrate as the sole nitrogen source in minimal media. Optimize bacterial strains (e.g., Corynebacterium glutamicum) for high glutamate yield via pH control (6.5–7.0) and dissolved oxygen regulation. Post-fermentation, purify the compound via ion-exchange chromatography (e.g., Dowex 50WX8 resin) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase). Include negative controls (unlabeled nitrogen sources) to rule out isotopic dilution .
Q. How should researchers handle discrepancies in reported isotopic enrichment levels between batches?
Methodological Answer: Discrepancies may arise from incomplete precursor incorporation or contamination. Perform batch-wise analysis using LC-HRMS to quantify 15N abundance. If inconsistencies persist, re-examine fermentation conditions (e.g., nitrogen source concentration, harvest timing) and purification protocols. Use internal standards (e.g., L-glutamic acid-13C5,15N) to normalize data. Document batch-specific metadata (e.g., pH, temperature) to identify variables affecting reproducibility .
Advanced Research Questions
Q. How can L-glutamic acid (15N) be used to study nitrogen flux in neuronal metabolism?
Methodological Answer: Design tracer experiments using 15N-labeled glutamate to track nitrogen incorporation into neurotransmitters (e.g., GABA, glutamine) via LC-HRMS or MALDI-TOF. Cultured neurons or brain slices are incubated with the tracer under controlled oxygen/glucose conditions. Quench metabolism at timed intervals using liquid nitrogen, extract metabolites, and analyze isotopic enrichment. Normalize data to total protein content and compare against unlabeled controls. Validate flux models using software like INCA or OpenFLUX .
Q. What strategies resolve spectral overlap in 15N NMR when analyzing L-glutamic acid (15N) in complex biological matrices?
Methodological Answer: Use heteronuclear single quantum coherence (HSQC) or TROSY (transverse relaxation-optimized spectroscopy) to enhance resolution in protein-rich samples. For in-cell NMR, employ reverse labeling (e.g., 14N-background with 15N-glutamate) to reduce noise. If overlap persists, combine with 13C-editing (e.g., 13C5/15N double labeling) or apply spectral deconvolution algorithms. Reference databases (e.g., BMRB) for chemical shift assignments .
Q. How do researchers address conflicting data on 15N-glutamate’s role in cancer cell metabolism?
Methodological Answer: Contradictions may stem from cell-line-specific metabolic plasticity or assay sensitivity. Replicate studies using isogenic cell lines and standardized tracer concentrations (e.g., 2 mM 15N-glutamate). Combine flux analysis with CRISPR-mediated knockout of glutamate transporters (e.g., SLC1A1) to isolate uptake effects. Cross-validate findings using orthogonal methods like stable isotope-resolved metabolomics (SIRM) or fluorescence lifetime imaging (FLIM) .
Reproducibility and Data Quality
Q. What documentation is critical for reproducing 15N-glutamate experiments in multi-institutional studies?
Methodological Answer: Report detailed protocols for synthesis (e.g., fermentation strain ID, media composition), purification (column specifications, elution gradients), and analysis (NMR/MS parameters). Use Supplementary Information for raw datasets (e.g., NMR spectra, MS fragmentation patterns). Adhere to FAIR principles: Assign unique identifiers (e.g., CAS 21160-87-2 for 15N-glutamate) and deposit data in repositories like MetaboLights .
Q. How can analytical data from NMR, MS, and IRMS be integrated to validate 15N isotopic labeling?
Methodological Answer: Develop a consensus workflow:
- NMR : Confirm structural integrity and 15N incorporation via 1H-15N HSQC.
- MS : Quantify isotopic enrichment via high-resolution full-scan mode (e.g., Orbitrap, resolving power >100,000).
- IRMS : Measure bulk 15N abundance with δ15N values normalized to atmospheric N2. Use multivariate statistical tools (e.g., PCA) to cross-correlate datasets and identify outliers. Reference multi-technique frameworks from forensic chemistry guidelines .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
